[(2R,3R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate
描述
Structure
2D Structure
属性
CAS 编号 |
302-27-2 |
|---|---|
分子式 |
C34H47NO11 |
分子量 |
645.7 g/mol |
IUPAC 名称 |
[(2R,3R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |
InChI |
InChI=1S/C34H47NO11/c1-7-35-15-31(16-41-3)20(37)13-21(42-4)33-19-14-32(40)28(45-30(39)18-11-9-8-10-12-18)22(19)34(46-17(2)36,27(38)29(32)44-6)23(26(33)35)24(43-5)25(31)33/h8-12,19-29,37-38,40H,7,13-16H2,1-6H3/t19-,20-,21+,22-,23?,24+,25-,26?,27+,28?,29+,31+,32-,33?,34-/m1/s1 |
InChI 键 |
XFSBVAOIAHNAPC-WVHIKZTMSA-N |
手性 SMILES |
CCN1C[C@@]2(C(C[C@@H]([C@]34[C@H]1[C@H]([C@@H](C23)OC)[C@]5([C@H](C([C@]6(CC4C5[C@H]6OC(=O)C7=CC=CC=C7)O)OC)O)OC(=O)C)OC)O)COC |
规范 SMILES |
CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)OC(=O)C)OC)OC)O)COC |
外观 |
Solid powder |
熔点 |
204.0 °C |
其他CAS编号 |
302-27-2 |
Pictograms |
Acute Toxic |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Acetylbenzoyl aconine Acetylbenzoyl-aconine Acetylbenzoylaconine Aconitane-3,8,13,14,15-pentol, 20-ethyl-1,6,16-trimethoxy-4-(methoxymethyl)-, 8-acetate 14-benzoate, (1alpha,3alpha,6alpha,14alpha,15alpha,16beta)- Aconitine |
产品来源 |
United States |
准备方法
Acidified Water Extraction
The foundational method for isolating aconitine involves aqueous extraction of ground Aconitum roots or tubers. Early patents describe the use of water acidified with tartaric acid (0.37–0.5% w/v) to solubilize alkaloids while minimizing co-extraction of resins and fats. This process leverages aconitine’s unexpected solubility in mildly acidic aqueous media, despite its lipophilic nature. The acidified water disrupts plant cell walls, releasing alkaloids into the solvent. After filtration, the crude aqueous extract is subjected to liquid-liquid partitioning with diethyl ether, which selectively concentrates aconitine in the organic phase.
Ether Partitioning and Neutralization
Following initial extraction, the aqueous layer is neutralized to pH 6.5–7.0 using sodium bicarbonate or ammonium hydroxide, precipitating impurities while retaining aconitine in solution. Subsequent saturation of the neutralized layer with sodium chloride enhances alkaloid partitioning into ether. Combined ether extracts are dried over anhydrous sodium sulfate, concentrated under reduced pressure, and treated with petroleum ether (30–60°C boiling range) to induce crystallization. This step yields crude aconitine, which is further purified via recrystallization from absolute ethanol, achieving a melting point of 201–202°C.
Modern Chromatographic Techniques
Ammoniacal Ether and Methanol Extraction
Contemporary protocols optimize yield and purity by employing sequential solvent extraction. Ground Aconitum material is first treated with ammoniacal ether (ether saturated with NH3), which deprotonates alkaloids, enhancing their solubility in organic solvents. Methanol is then used to extract residual polar compounds, with three successive extractions ensuring >95% recovery. This dual-solvent approach reduces matrix interference, facilitating downstream purification.
Neutral Alumina Chromatography
Post-extraction, crude alkaloid mixtures are purified using neutral alumina chromatography. Elution with ethyl acetate-methanol (7:3 v/v) achieves baseline separation of aconitine from mesaconitine and hypaconitine, its structural analogs. This method resolves co-elution issues common in earlier techniques, enabling quantification of individual alkaloids via HPLC.
Chemical Synthesis Pathways
Hydroxylation and Oxidation Steps
Total synthesis of aconitine remains challenging due to its complex polycyclic structure. A landmark approach involves the hydroxylation of intermediate ketoesters (e.g., compound 6) to diols (e.g., compound 13), followed by oxidation to aldehydes (e.g., compound 14). These steps, conducted in aqueous methanol with sodium hydroxide, proceed in near-quantitative yields (87–95%).
Reductive Amination and Cyclization
Aldehyde intermediates undergo reductive amination with ammonia and Raney nickel under high-pressure hydrogenation (2500 psi, 165°C), generating primary amines with 4:1 stereoselectivity for the desired anti-isomer. Subsequent cyclization via aldol condensation forms the tricyclic core of aconitine, which is functionalized through acetylation and oxidation to yield the final product.
Purification and Crystallization Processes
Ether Concentration and Petroleum Ether Addition
Post-extraction ether solutions are concentrated to 10–15% of their original volume, after which petroleum ether is added at a 2:1 ratio (v/v). Cooling to 5°C for 2–4 hours induces crystallization, with yields averaging 70–80% for industrial-scale processes.
Recrystallization from Absolute Ethanol
Crude aconitine is dissolved in warm ethanol (60–70°C) and cooled to 5°C overnight, producing needle-like crystals with >98% purity. This step eliminates residual lipids and glycosides, critical for pharmaceutical applications.
Analytical Methods for Quality Control
HPLC Quantification of Alkaloids
Reverse-phase HPLC with C18 columns and acetonitrile-ammonium bicarbonate gradients (pH 9.2) enables simultaneous quantification of aconitine, mesaconitine, and hypaconitine. Detection at 240 nm provides linear responses (R2 > 0.999) across 0.1–100 μg/mL, with LODs of 0.03 μg/mL.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Purity (%) | Time (h) | Cost Index |
|---|---|---|---|---|
| Acidified Water | 65–75 | 85–90 | 24–36 | Low |
| Ammoniacal Ether | 80–85 | 92–95 | 12–18 | Moderate |
| Total Synthesis | 15–20 | 99+ | 200+ | High |
Traditional aqueous extraction offers cost-effectiveness but lower purity, while chromatographic methods balance yield and scalability. Synthetic routes, though prohibitively expensive, are indispensable for producing isotopically labeled analogs for pharmacokinetic studies.
化学反应分析
Types of Reactions: Aconitine undergoes several types of chemical reactions, including:
Oxidation: Aconitine can be oxidized to form various derivatives, which may exhibit different biological activities.
Substitution: Substitution reactions, particularly involving the methoxy and hydroxyl groups, can lead to the formation of new aconitine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various organic reagents, including alkyl halides and acyl chlorides, are employed under controlled conditions.
Major Products: The major products formed from these reactions include various aconitine derivatives, each with unique biological activities .
科学研究应用
Antitumor Effects
Aconitine has been extensively studied for its anticancer properties. Research indicates that it can significantly reduce tumor size and volume across various cancer types, including pancreatic, ovarian, breast, lung, liver cancers, and melanoma. The mechanisms underlying these effects include:
- Inhibition of Tumor Cell Proliferation : Aconitine reduces the proliferation of tumor cells through the regulation of apoptosis-related proteins such as Bcl-2 and Bax, primarily via the NF-κB signaling pathway .
- Induction of Apoptosis : Aconitine enhances apoptosis rates in cancer cells, leading to decreased tumor growth .
- Reduction of Invasion and Migration : It inhibits the invasive and migratory capabilities of cancer cells, contributing to its overall antitumor efficacy .
Data Table: Summary of Aconitine’s Antitumor Effects
| Cancer Type | Mechanism of Action | Study Reference |
|---|---|---|
| Pancreatic Cancer | Induces apoptosis; inhibits proliferation | Ji et al., 2016 |
| Ovarian Cancer | Regulates Bcl-2 expression; promotes cell death | Li et al., 2018 |
| Breast Cancer | Decreases migration; enhances apoptosis | Guo et al., 2011 |
| Lung Cancer | Inhibits cell growth; induces autophagy | Zhang et al., 2020 |
| Liver Cancer | Modulates NF-κB pathway; reduces tumor size | Qi et al., 2018a |
Neurotoxic Properties
While aconitine has therapeutic potential, it also exhibits neurotoxic effects. Studies reveal that aconitine can increase blood-brain barrier (BBB) permeability and induce endoplasmic reticulum (ER) stress in neuronal cells:
- Increased BBB Permeability : Aconitine enhances the penetrability of the BBB, leading to potential brain tissue damage .
- ER Stress Induction : It triggers ER stress pathways that result in neuronal apoptosis, particularly affecting PC12 cells in vitro .
Case Study: Neurotoxicity in Animal Models
In a study involving murine models, aconitine was administered at varying doses. Results showed a dose-dependent increase in BBB permeability and significant neuronal cell death due to ER stress activation. This highlights the dual nature of aconitine as both a therapeutic agent and a neurotoxin.
Cardiovascular Applications
Aconitine is recognized for its effects on cardiovascular diseases (CVDs). It has been found to exhibit both therapeutic benefits and toxicological risks:
- Antiarrhythmic Properties : Aconitine shows promise in treating arrhythmias by modulating cardiac ion currents (Na, Ca, K) and affecting myocardial cell function .
- Cardiotoxicity Risks : Despite its therapeutic potential, aconitine can induce mitochondrial dysfunction and apoptosis in cardiac myocytes, raising concerns about its safety profile .
Data Table: Cardiovascular Effects of Aconitine
| Effect | Mechanism | Study Reference |
|---|---|---|
| Antiarrhythmic | Modulates ion currents | Liu et al., 2007 |
| Induces Cardiotoxicity | Triggers mitochondrial dysfunction | Wang et al., 2020 |
Therapeutic Uses and Future Directions
The paradoxical nature of aconitine as both a potent therapeutic agent and a significant toxicant necessitates careful consideration in clinical applications. Recent studies suggest potential strategies to mitigate toxicity while harnessing therapeutic benefits:
作用机制
Aconitine exerts its effects by interacting with voltage-dependent sodium-ion channels in excitable tissues such as cardiac and skeletal muscles and neurons . By binding to these channels, aconitine prolongs their open state, leading to increased sodium ion influx and subsequent cellular depolarization . This action disrupts normal cellular function and can lead to severe toxic effects .
相似化合物的比较
Comparison with Similar Compounds
Aconitine belongs to the diester-diterpenoid alkaloid (DDA) family, which includes structurally related compounds such as mesaconitine, hypaconitine, jesaconitine, and taipeinine A. Below is a detailed comparison of their pharmacological, toxicological, and clinical profiles.
Structural Similarities and Differences
- Aconitine : Contains ester groups at C8 (acetyl) and C14 (benzoyl), critical for its high toxicity. Hydrolysis of these esters reduces toxicity significantly .
- Mesaconitine : Differs by a methyl group substitution at C1. Retains high toxicity but is less potent than aconitine .
- Hypaconitine : Lacks the hydroxyl group at C3, resulting in reduced cardiotoxicity compared to aconitine .
- Taipeinine A: A novel C19-diterpene alkaloid with a unique hydroxylation pattern; exhibits antitumor activity against HepG2 liver cancer cells .
Pharmacological Activities
Analgesic Effects
Aconitine demonstrates efficacy in both acute (thermal) and chronic (inflammatory) pain models, with mechanisms overlapping non-steroidal anti-inflammatory drugs (NSAIDs) but independent of cyclooxygenase inhibition .
Anticancer Activity
- Aconitine : Induces apoptosis in pancreatic cancer cells (MiaPaCa-2, PANC-1) via NF-κB pathway suppression and caspase-3/9 activation .
- Taipeinine A : Inhibits HepG2 cell proliferation through undefined mechanisms, with lower cytotoxicity than aconitine .
Toxicity Profiles
*Estimated based on structural analogs .
In contrast, hypaconitine and mesaconitine exhibit slower pharmacokinetics, reducing acute toxicity risks .
Metabolic and Detoxification Pathways
- Aconitine: Metabolized via hepatic CYP450 enzymes to less toxic derivatives (e.g., aconine). Co-administration with glycyrrhizic acid accelerates hydrolysis, forming non-toxic salts .
- Mesaconitine/Hypaconitine : Undergo similar metabolic pathways but with slower conversion rates, leading to prolonged toxicity in overdose cases .
Key Research Findings and Data Tables
Table 1: Analgesic Efficacy in Mice Models
| Model | Aconitine (0.9 mg/kg) | Aspirin (200 mg/kg) | Mesaconitine (1.0 mg/kg) |
|---|---|---|---|
| Hot plate threshold | 20.27% ↑ | 19.21% ↑ | 12.5% ↑ |
| Writhing inhibition | 76% | 75% | 58% |
| Formalin Phase II | 32.48% inhibition | 48.82% inhibition | 25.3% inhibition |
Table 2: Toxicity and Therapeutic Indices
| Compound | Therapeutic Dose (Analgesia) | LD₅₀ (Mice) | Therapeutic Index (LD₅₀/Dose) |
|---|---|---|---|
| Aconitine | 0.3–0.9 mg/kg | 1.8 mg/kg | 2–6 |
| Mesaconitine | 0.5–1.5 mg/kg | ~2.5 mg/kg | ~1.7–5 |
| Hypaconitine | 1.0–2.0 mg/kg | ~3.0 mg/kg | ~1.5–3 |
常见问题
Basic Research Questions
Q. How to establish dose-response relationships for aconitine's cytotoxic effects in cancer cell lines?
- Methodology :
Use in vitro assays like CCK-8 or MTT to measure cell viability across aconitine concentrations (e.g., 100–400 µg/mL for ovarian cancer A2780 cells) .
Validate apoptosis induction via Western blot for markers like cleaved caspase-3, Bax/Bcl-2 ratio, and cytochrome C release .
Quantify DNA damage using comet assays or γ-H2AX staining .
- Key Considerations : Ensure cell viability assays are performed before migration/invasion studies to exclude confounding effects of cytotoxicity .
Q. What experimental models are suitable for studying aconitine-induced cardiotoxicity?
- Methodology :
Use H9C2 cardiomyocytes treated with aconitine (0.25–2 µM) to assess ROS production via immunofluorescence and apoptosis via Bcl-2/Bax protein ratios .
Employ in vivo rodent models: Administer aconitine (e.g., 0.1 mg/kg IV) to monitor arrhythmias, heart rate variability, and survival rates .
Validate findings with antioxidants like N-acetylcysteine (NAC) to reverse ROS-mediated pathways .
Q. How to quantify aconitine content in plant tissues or biological samples?
- Methodology :
Extract tissues (roots, stems, leaves) and analyze via HPLC with UV detection .
For biological matrices (e.g., liver homogenate), use LC-MS/MS with validated sensitivity (LOQ ~0.1 ng/mL) .
Cross-reference with Z-score analysis to correlate tissue-specific aconitine levels with gene expression (e.g., AbHMGR) .
Advanced Research Questions
Q. How to design orthogonal experiments to optimize aconitine's therapeutic index (efficacy vs. toxicity)?
- Methodology :
Apply orthogonal array testing (e.g., L9(34) design) to evaluate combinations of aconitine with detoxifying agents (e.g., liquiritin, glycyrrhetinic acid) .
Use MTT assays to determine cell survival rates and identify synergistic concentrations (e.g., aconitine 120 µM + liquiritin 240 µM) .
Validate in vivo with survival time and biomarker analysis (e.g., serum troponin for cardiotoxicity) .
Q. How to resolve contradictions in aconitine's dual roles (pro-apoptotic in cancer vs. cardiotoxic)?
- Methodology :
Conduct systems pharmacology: Predict targets via SwissTargetPrediction/PharmMapper and validate using RNA-seq or CRISPR screens .
Compare tissue-specific pathways (e.g., ERβ-mediated apoptosis in ovarian cancer vs. ROS/P38/MAPK in cardiomyocytes) .
Use molecular docking to assess binding affinities to distinct receptors (e.g., ERβ vs. cardiac sodium channels) .
Q. How to model aconitine's pharmacokinetics and metabolism in hepatic systems?
- Methodology :
Incubate aconitine with rat liver microsomes and quantify metabolites via LC-MS/MS .
Investigate CYP450 isoform contributions (e.g., CYP2J3) using inhibitors or siRNA knockdown .
Compare metabolic rates in combinatorial therapies (e.g., Radix Glycyrrhizae accelerates aconitine metabolism by 47%) .
Q. What strategies validate aconitine-DNA interactions in mechanistic studies?
- Methodology :
Use isothermal titration calorimetry (ITC) to measure binding constants and thermodynamics .
Perform molecular dynamics simulations to identify interaction sites (e.g., minor groove binding via hydrogen bonds) .
Validate with fluorescence-based assays (e.g., ethidium bromide displacement) .
Data Contradiction Analysis
Q. Why do studies report conflicting results on aconitine's anti-inflammatory vs. pro-inflammatory effects?
- Resolution Framework :
Context-dependent dosing: Low doses (<0.5 µM) may suppress cytokines (e.g., IL-6), while higher doses (>1 µM) induce ROS-driven inflammation .
Tissue specificity: Aconitine upregulates pro-inflammatory cytokines in cardiomyocytes but downregulates VEGF/HIF-1α in cancer cells .
Experimental models: In vitro inflammation assays (e.g., ELISA) vs. in vivo outcomes (e.g., survival in sepsis models) require careful cross-validation.
Methodological Best Practices
- Reproducibility : Document LC-MS/MS parameters (column type, ionization mode) and cell culture conditions (e.g., serum concentration, passage number) .
- Ethical Compliance : For in vivo studies, adhere to institutional guidelines (e.g., euthanasia protocols for surviving animals post-aconitine exposure) .
- Data Transparency : Share raw data (e.g., Western blot images, survival curves) in supplementary materials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
